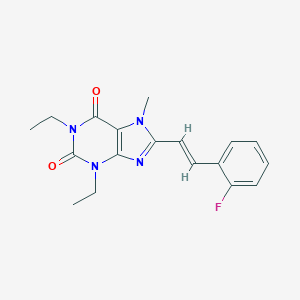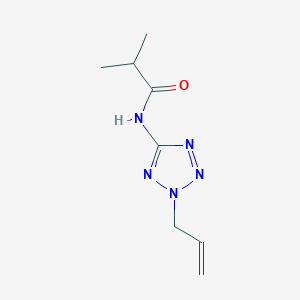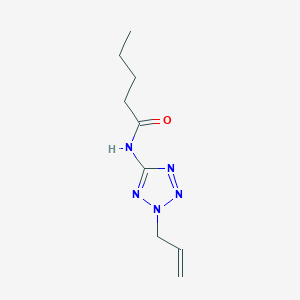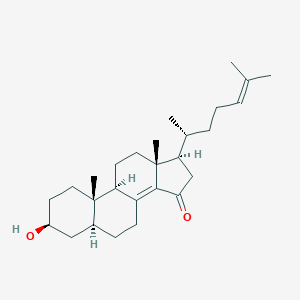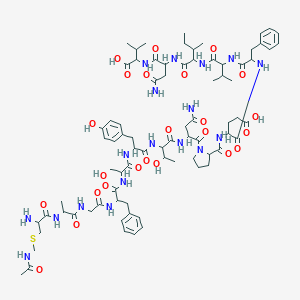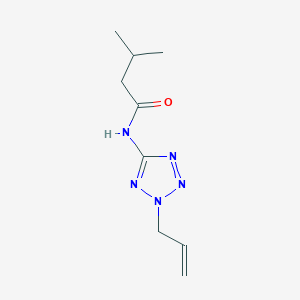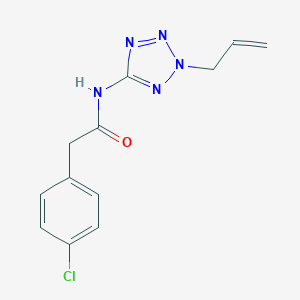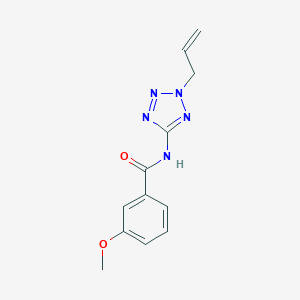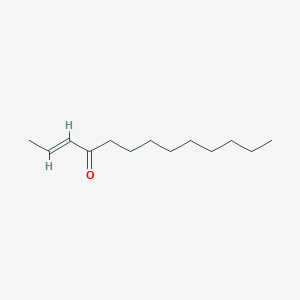
2-Tridecen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tridecen-4-one (TDK) is a naturally occurring compound that belongs to the class of unsaturated ketones. It is found in various plants, such as the African wild potato, and is known to possess a wide range of biological activities. In recent years, TDK has gained significant attention from the scientific community due to its potential use in various fields, including medicinal chemistry, agriculture, and food industry.
Mécanisme D'action
The exact mechanism of action of 2-Tridecen-4-one is not fully understood. However, studies have suggested that 2-Tridecen-4-one exerts its biological activities by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. 2-Tridecen-4-one has been found to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. 2-Tridecen-4-one has also been shown to inhibit the activation of MAPK, a signaling pathway that regulates cell proliferation, differentiation, and apoptosis. Moreover, 2-Tridecen-4-one has been found to inhibit the activation of the PI3K/Akt pathway, a signaling pathway that regulates cell survival and growth.
Biochemical and Physiological Effects:
2-Tridecen-4-one has been found to possess various biochemical and physiological effects. 2-Tridecen-4-one has been shown to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress. 2-Tridecen-4-one has also been found to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, 2-Tridecen-4-one has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Avantages Et Limitations Des Expériences En Laboratoire
2-Tridecen-4-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity. Moreover, 2-Tridecen-4-one has a low toxicity profile and can be used in various biological assays without causing significant side effects. However, the main limitation of 2-Tridecen-4-one is its low solubility in water, which can affect its bioavailability and limit its use in certain assays.
Orientations Futures
2-Tridecen-4-one has shown promising results in various biological assays, and its potential use in medicine, agriculture, and food industry is still being explored. Future research should focus on elucidating the exact mechanism of action of 2-Tridecen-4-one and identifying its molecular targets. Moreover, future studies should investigate the pharmacokinetics and pharmacodynamics of 2-Tridecen-4-one to determine its efficacy and safety in vivo. Additionally, further research should be conducted to explore the potential use of 2-Tridecen-4-one in various fields, including drug discovery, food preservation, and crop protection.
Conclusion:
In conclusion, 2-Tridecen-4-one is a naturally occurring compound that possesses a wide range of biological activities. 2-Tridecen-4-one has shown promising results in various biological assays, including its antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. 2-Tridecen-4-one exerts its biological activities by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. 2-Tridecen-4-one has several advantages for lab experiments, including its stability and low toxicity profile. However, the main limitation of 2-Tridecen-4-one is its low solubility in water. Future research should focus on elucidating the exact mechanism of action of 2-Tridecen-4-one and identifying its molecular targets, as well as exploring its potential use in various fields.
Méthodes De Synthèse
2-Tridecen-4-one can be synthesized using various methods, including the oxidation of tridecanal, the reaction of tridecanal with acetylene, and the condensation of 1-tridecene with formaldehyde. However, the most commonly used method for 2-Tridecen-4-one synthesis is the oxidation of tridecanal using potassium permanganate or pyridinium chlorochromate. This method yields 2-Tridecen-4-one with a purity of up to 95%.
Applications De Recherche Scientifique
2-Tridecen-4-one has been extensively studied for its biological activities, including its antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. 2-Tridecen-4-one has shown promising results in inhibiting the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. Moreover, 2-Tridecen-4-one has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 2-Tridecen-4-one has also been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, 2-Tridecen-4-one has been found to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer.
Propriétés
Numéro CAS |
142449-96-5 |
|---|---|
Nom du produit |
2-Tridecen-4-one |
Formule moléculaire |
C13H24O |
Poids moléculaire |
196.33 g/mol |
Nom IUPAC |
(E)-tridec-2-en-4-one |
InChI |
InChI=1S/C13H24O/c1-3-5-6-7-8-9-10-12-13(14)11-4-2/h4,11H,3,5-10,12H2,1-2H3/b11-4+ |
Clé InChI |
JUQCMHBQRHFGNC-NYYWCZLTSA-N |
SMILES isomérique |
CCCCCCCCCC(=O)/C=C/C |
SMILES |
CCCCCCCCCC(=O)C=CC |
SMILES canonique |
CCCCCCCCCC(=O)C=CC |
Synonymes |
(E)-tridec-2-en-4-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,8-diamino-N-[1-amino-3-(carbamoylamino)-1-oxopropan-2-yl]-2,3,5,7,9-pentahydroxynonanamide](/img/structure/B234945.png)
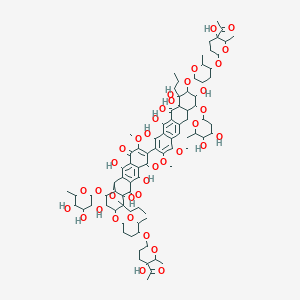
![N-[4-(acetylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B234952.png)
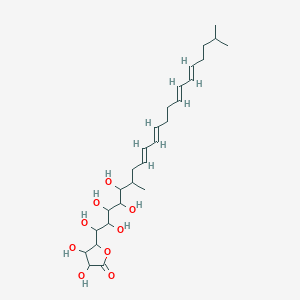
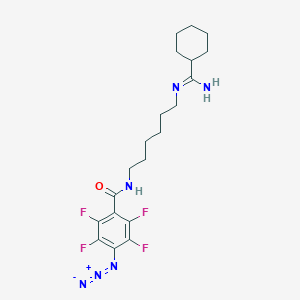
![2,4-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B234972.png)
